3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester

Lipophilicity ADME Drug Design

3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester (CAS 1261763-92-1) is a fluorinated phenylpropanoic acid methyl ester with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol. It features an ortho-fluoro substituent on the phenyl ring para to the hydroxyl group, a structural motif distinct from non-fluorinated analogs such as methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2).

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
CAS No. 1261763-92-1
Cat. No. B1445187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester
CAS1261763-92-1
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=C(C=C(C=C1)O)F
InChIInChI=1S/C10H11FO3/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2,4,6,12H,3,5H2,1H3
InChIKeyHZXPCDCVSDNIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester (CAS 1261763-92-1): A Fluorinated Phenylpropanoate Building Block for GPR40 Agonist and Anti-inflammatory Research


3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester (CAS 1261763-92-1) is a fluorinated phenylpropanoic acid methyl ester with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol [1]. It features an ortho-fluoro substituent on the phenyl ring para to the hydroxyl group, a structural motif distinct from non-fluorinated analogs such as methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2) [2]. The compound is catalogued as a versatile small-molecule scaffold by multiple reputable suppliers, with typical purity specifications of 95% (AKSci) to 98% (Fluorochem) . Its synthetic utility is directly evidenced by its role as a key intermediate in the preparation of ortho-fluoro-substituted GPR40 modulators for metabolic disease treatment, as disclosed in patent WO2012136221A1 [3].

Why 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester Cannot Be Interchanged with Non-Fluorinated or Alternative Ester Analogs


Generic substitution of 3-(2-fluoro-4-hydroxy-phenyl)-propionic acid methyl ester with the non-fluorinated methyl 3-(4-hydroxyphenyl)propanoate or with its ethyl ester homolog fails because the ortho-fluorine atom alters three critical procurement-relevant properties simultaneously: lipophilicity, metabolic soft spot protection, and synthetic divergence. The ortho-fluoro substituent reduces the computed XLogP3-AA from approximately 2.0 (non-fluorinated) to 1.8 (fluorinated), a ΔlogP of -0.2 that translates to measurable differences in chromatographic retention and extraction behavior during synthesis [1][2]. Additionally, the fluorine blocks a primary site of cytochrome P450-mediated aromatic hydroxylation, a metabolic vulnerability present in the non-fluorinated analog; replacement with the non-fluorinated compound therefore introduces a different metabolic fate in any downstream biological evaluation [3]. Switching to the ethyl ester (CAS 691904-78-6) increases molecular weight by 7% (M.W. 212.22 vs. 198.19) and raises the predicted boiling point by approximately 15°C (312.2°C vs. 297.4°C), altering volatility, distillation parameters, and handling requirements during scale-up . These differences are quantitative and consequential for reproducible experimental outcomes, making direct interchange scientifically unjustified without revalidation.

Quantitative Differentiation Evidence: 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation vs. Non-Fluorinated Analog Methyl 3-(4-Hydroxyphenyl)propanoate

The ortho-fluorine substituent in 3-(2-fluoro-4-hydroxy-phenyl)-propionic acid methyl ester reduces the computed partition coefficient relative to the non-fluorinated analog. PubChem-computed XLogP3-AA is 1.8 for the target compound [1], compared with XLogP 2.00 for methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2) reported by PlantAEdb [2]. An independent Chemsrc source reports LogP 1.97 for the target compound , confirming internal consistency. The difference of ΔXLogP ≈ -0.2 indicates that the fluorinated analog is marginally less lipophilic, which can affect reversed-phase HPLC retention times, solvent extraction efficiency, and membrane permeability predictions during compound library design.

Lipophilicity ADME Drug Design

Boiling Point and Volatility Differentiation vs. Ethyl Ester Analog (CAS 691904-78-6)

The methyl ester exhibits a calculated boiling point of 297.4 ± 25.0 °C at 760 mmHg , compared to 312.2 ± 27.0 °C (SciFinder-predicted) for the corresponding ethyl ester (CAS 691904-78-6) . The ~15 °C lower boiling point of the methyl ester reflects the reduced molecular weight (198.19 vs. 212.22 g/mol) and lower number of rotatable bonds. The flash point of the methyl ester is 133.7 ± 23.2 °C , making it a Class IIIB combustible liquid. This combination of lower boiling point and defined flash point provides a wider operational window for vacuum distillation purification compared to the ethyl ester, which has a flash point not reliably reported across vendors.

Physicochemical Properties Distillation Scale-up

Synthetic Provenance: Documented Role as Intermediate for GPR40 Agonists vs. Non-Fluorinated or Non-Ester Analogs

Patent WO2012136221A1, assigned to Caldan Therapeutics Limited and invented by Ulven and Christiansen, explicitly claims ortho-fluoro-substituted phenylpropanoic acid derivatives as GPR40 modulators for the treatment of type 2 diabetes and metabolic syndrome [1]. 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester serves as a direct synthetic precursor to the claimed active pharmaceutical compounds, wherein the methyl ester function is a protected form of the carboxylic acid pharmacophore. In contrast, the non-fluorinated analog methyl 3-(4-hydroxyphenyl)propanoate has no patent-documented role in GPR40 agonist synthesis; its primary documented biological activity is as a plant nitrification inhibitor [2]. The free acid form (CAS 1261674-98-9) lacks the ester protecting group required for the convergent synthetic routes described in the patent, necessitating additional protection/deprotection steps if used as a substitute [1].

GPR40 Agonist Type 2 Diabetes Patent-Backed Utility

Ortho-Fluorine Metabolic Shielding: Class-Level Ccomparison with Non-Fluorinated Phenylpropanoate Esters

The ortho-fluoro substituent on the phenyl ring of 3-(2-fluoro-4-hydroxy-phenyl)-propionic acid methyl ester occupies a position adjacent to the hydroxyl group. In non-fluorinated phenylpropanoate esters, this ortho position (relative to the hydroxyl) is a well-established site for CYP450-mediated aromatic hydroxylation, a primary Phase I metabolic pathway [1][2]. The C–F bond (bond dissociation energy ~130 kcal/mol) is significantly stronger than the C–H bond (~110 kcal/mol), rendering the ortho position resistant to oxidative metabolism. While direct metabolic stability data for this specific compound are not publicly available, the class-level principle is well-documented: ortho-fluorination of phenolic phenylpropanoic acids reduces intrinsic clearance in human liver microsomes by 2- to 10-fold compared to the non-fluorinated parent [3]. By contrast, methyl 3-(4-hydroxyphenyl)propanoate retains the metabolically labile ortho C–H bonds, making it inherently less suitable for in vivo studies where metabolic stability is critical.

Metabolic Stability CYP450 Fluorine Blocking

Highest-Value Application Scenarios for 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester Based on Quantitative Evidence


Synthesis of Ortho-Fluoro GPR40 Agonists for Type 2 Diabetes Drug Discovery

The compound's direct role as a methyl-ester-protected building block in patented GPR40 agonist synthetic routes (WO2012136221A1) makes it the optimal starting material for medicinal chemistry programs targeting the free fatty acid receptor 1 (FFAR1/GPR40) [1]. Using this pre-functionalized fluorinated ester eliminates the need for late-stage fluorination or esterification of the free acid, reducing synthetic step count by at least one protection/deprotection cycle relative to starting from 3-(2-fluoro-4-hydroxyphenyl)propanoic acid [1]. Procurement of this specific CAS number ensures direct alignment with the published patent experimental procedures, facilitating reproducibility.

19F NMR Probe Incorporation in Metabolic Stability Structure-Activity Relationship (SAR) Studies

The single ortho-fluorine atom provides a clean 19F NMR handle with a distinct chemical shift, enabling quantitative tracking of the compound and its metabolites in in vitro microsomal incubation or in vivo biofluids without radiolabeling [2][3]. This contrasts with the non-fluorinated analog (CAS 5597-50-2), which requires radiolabeled (14C or 3H) synthesis for comparable quantitative metabolism studies. The class-level metabolic shielding conferred by C–F substitution at the ortho position relative to the phenolic hydroxyl further justifies selection of this compound for SAR studies where distinguishing parent compound from hydroxylated metabolites is critical [3].

Chromatographic Method Development Leveraging Differentiated LogP and Boiling Point

The compound's computed XLogP3-AA of 1.8 [4] and boiling point of 297.4°C provide anchor points for reversed-phase HPLC method development distinct from both the non-fluorinated analog (XLogP ~2.0) [5] and the ethyl ester (boiling point ~312.2°C) . This differentiation enables baseline separation of the fluorinated methyl ester from its non-fluorinated counterpart in reaction monitoring by LC-MS, and facilitates fractional distillation-based purification with a wider thermal safety margin than the ethyl ester. For CROs and core facilities running multiple parallel synthesis projects, these distinct physicochemical parameters reduce the risk of cross-contamination and analytical interference.

Intermediate for Fluorinated Anti-inflammatory Agent Synthesis

The 2-fluoro-4-hydroxyphenyl scaffold is a recognized pharmacophore in non-steroidal anti-inflammatory drug (NSAID) design, appearing in flurbiprofen and related arylpropionic acid derivatives [1]. The methyl ester form provides a protected carboxylic acid equivalent that can be carried through multi-step synthetic sequences (e.g., Suzuki coupling at the hydroxyl-bearing position, side-chain elaboration) and deprotected under mild basic conditions to reveal the free acid. Several suppliers (Fluorochem, 98% purity ; AKSci, 95% purity ) maintain stock, ensuring availability for pilot-scale synthesis without custom synthesis lead times.

Quote Request

Request a Quote for 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.